1,3-Adamantanedimethanol
Overview
Description
1,3-Adamantanedimethanol: is an organic compound with the molecular formula C12H20O2 . It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two hydroxymethyl groups attached to the 1 and 3 positions of the adamantane framework. It is a white powder with a melting point of approximately 180.5-182.0°C and a boiling point of around 335.7°C .
Mechanism of Action
Target of Action
It is known to be an important organic chemical intermediate, widely used in medicine, pesticide, and chemical industry .
Mode of Action
The exact mode of action of 1,3-Adamantanedimethanol remains unclear due to the lack of comprehensive studies
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Its profound antiviral attributes, which impede the proliferation of viral entities, have been noted .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Adamantanedimethanol can be synthesized through various methods. One common approach involves the reduction of 1,3-dibromoadamantane using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
1,3-dibromoadamantane+LiAlH4→this compound+LiBr+AlBr3
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,3-adamantanedione in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1,3-Adamantanedimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The major product formed is 1,3-adamantanedicarboxylic acid.
Reduction: Reduction of this compound can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 1,3-adamantanediol.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents such as thionyl chloride (SOCl2) can convert the hydroxyl groups to chlorides, forming 1,3-adamantanedichloride.
Scientific Research Applications
1,3-Adamantanedimethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the development of bioactive molecules and drug candidates.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of antiviral and anticancer agents.
Comparison with Similar Compounds
1,3-Adamantanediol: Similar to 1,3-adamantanedimethanol but with two hydroxyl groups instead of hydroxymethyl groups.
1,3-Adamantanedicarboxylic acid: An oxidized form of this compound with carboxylic acid groups.
1,3-Adamantanedichloride: A chlorinated derivative of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of hydroxymethyl groups, which impart distinct chemical and physical properties. Its rigid adamantane core provides stability, while the hydroxymethyl groups offer versatility in chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-adamantyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVYVVNRHVXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346912 | |
Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17071-62-4 | |
Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Adamantanedimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,3-Adamantanedimethanol in synthetic chemistry?
A1: The research article highlights the use of this compound as a starting material for synthesizing more complex adamantane derivatives. [] Specifically, it can undergo a series of reactions, including Charette enantioselective cyclopropanation and condensation reactions with diazo-acetate esters. This allows for the introduction of various functional groups onto the adamantane scaffold in a controlled manner. These functionalized adamantane derivatives hold potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
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